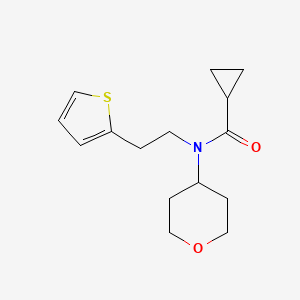

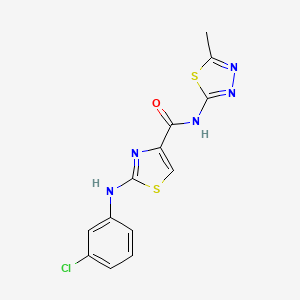

![molecular formula C15H20N4OS B2864732 N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 670270-14-1](/img/structure/B2864732.png)

N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom. The morpholinoethyl group is attached to the pyrimidine ring via a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and thiophene rings, and the attachment of the morpholinoethyl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and thiophene rings, and the morpholinoethyl group. The exact structure would depend on the positions of these groups in relation to each other .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrimidine ring could make it a potential hydrogen bond donor or acceptor .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

This compound has been synthesized and evaluated for its antitumor activity . Studies have shown that certain derivatives exhibit pronounced antitumor effects, with the activity depending largely on the nature of the amine fragments . These findings are significant for the development of new anticancer drugs.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of this compound have been designed and synthesized as potential EGFR kinase inhibitors . EGFR is a critical target in cancer therapy, and these compounds have shown promise in inhibiting the receptor, thereby preventing the proliferation of cancer cells .

Sigma-1 Receptor Antagonism

The compound has been studied for its role as a sigma-1 receptor antagonist . Sigma-1 receptors are involved in the process of pain sensation, and antagonists for these receptors can be used as an alternative therapy for pain management. The compound has shown antinociceptive effects in neuropathic pain models .

Antibacterial and Antifungal Activity

Research has also explored the antibacterial and antifungal activities of derivatives of this compound. The results suggest potential applications in treating infections caused by various bacterial and fungal pathogens .

DNA Methylation

Some derivatives of the compound have been associated with DNA methylation processes. DNA methylation is a crucial epigenetic mechanism that regulates gene expression, and compounds that can modulate this process have therapeutic potential in diseases like cancer .

Pharmacokinetics and Drug Design

The compound’s structure has guided the generation of new derivatives with improved potency and acceptable pharmacokinetics. This is essential for the compound’s development into a viable pharmaceutical agent that can be evaluated in vivo .

Wirkmechanismus

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse biological activities . They have been used in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors . They also show promise in the design of antimicrobial and antitumor agents .

Mode of Action

Sigma-1 receptor antagonists, which include similar morpholinyl compounds, have been shown to have antinociceptive effects in certain types of pain . This suggests that the compound may interact with sigma-1 receptors, leading to changes in pain perception.

Zukünftige Richtungen

Future research on this compound could involve studying its potential uses in medicinal chemistry, given the known biological activity of many pyrimidine derivatives . Additionally, studies could be conducted to further elucidate its physical and chemical properties, and to develop methods for its synthesis .

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-ylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c1-2-11-12(3-1)21-15-13(11)14(17-10-18-15)16-4-5-19-6-8-20-9-7-19/h10H,1-9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNBRZDYYAXKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=NC=NC(=C23)NCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

triazin-4-one](/img/structure/B2864654.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864655.png)

![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride](/img/structure/B2864659.png)

![4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864661.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2864662.png)

![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)

![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)